Zinc phosphide (Zn3P2)

Rodenticide toxicology Phosphine liberation kinetics Formulation safety design

Zinc phosphide (Zn₃P₂, CAS 1314-84-7) is an inorganic metal phosphide that serves dual roles as a widely used acute rodenticide and as an earth-abundant direct-band-gap semiconductor. It is a grey-to-black crystalline solid with a density of 4.55 g·cm⁻³ and a melting point of 1,160 °C.

Molecular Formula H2P2Zn3
Molecular Weight 260.1 g/mol
Cat. No. B12058676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc phosphide (Zn3P2)
Molecular FormulaH2P2Zn3
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESP=[Zn].P=[Zn].[Zn]
InChIInChI=1S/2HP.3Zn/h2*1H;;;
InChIKeyHOKBIQDJCNTWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Phosphide (Zn₃P₂) Procurement Guide: Baseline Identity and Key Characteristics for Scientific and Industrial Selection


Zinc phosphide (Zn₃P₂, CAS 1314-84-7) is an inorganic metal phosphide that serves dual roles as a widely used acute rodenticide and as an earth-abundant direct-band-gap semiconductor. It is a grey-to-black crystalline solid with a density of 4.55 g·cm⁻³ and a melting point of 1,160 °C [1]. The compound exists in a room-temperature tetragonal crystal structure (space group P4₂/nmc) and converts to a cubic form at ~845 °C [1]. Unlike aluminium or magnesium phosphides, which are primarily deployed as fumigants, Zn₃P₂ is almost exclusively formulated into solid baits for rodent control and has been registered for this use in the United States since 1947 [2]. Beyond pest control, Zn₃P₂ possesses a direct band gap of approximately 1.5 eV, an optical absorption coefficient exceeding 10⁴–10⁵ cm⁻¹ in the visible range, and minority-carrier diffusion lengths of 5–10 µm, making it a candidate absorber for thin-film photovoltaics [3].

Why Zinc Phosphide Cannot Be Replaced by Generic Metal Phosphides: A Procurement-Critical Differentiation Summary


Metal phosphides are not functionally interchangeable despite sharing a common phosphine-liberating mechanism. Zinc phosphide requires an acidic environment (pH < 4) to hydrolyze and release toxic phosphine gas, whereas aluminium and magnesium phosphides hydrolyze readily at neutral pH, leading to fundamentally different toxicokinetic profiles, hazard classifications, and formulation requirements [1]. This pH dependence directly impacts human case fatality rates: aluminium phosphide (AlP) poisoning carries a mortality rate of 29–67%, while zinc phosphide (Zn₃P₂) poisoning consistently shows substantially lower fatality (22–25%) in clinical studies [2] [3]. Consequently, procurement decisions based solely on cost or phosphine-release capability without accounting for pH-dependent activation, species-specific selectivity, and end-use formulation compatibility will yield sub-optimal or hazardous outcomes. The quantitative evidence provided below details exactly where Zn₃P₂ diverges from its closest phosphide analogs.

Zinc Phosphide (Zn₃P₂) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


pH-Dependent Phosphine Liberation: Zn₃P₂ Requires Gastric-Level Acidity, Whereas AlP and Mg₃P₂ React at Neutral pH

Zinc phosphide exhibits a distinct pH-dependent activation threshold that separates it from aluminium and magnesium phosphides. Zn₃P₂ requires an acidic pH of less than 4 to undergo appreciable hydrolysis and release toxic phosphine gas (PH₃), whereas AlP and Mg₃P₂ hydrolyze effectively at neutral pH [1] [2]. This mechanistic difference means that Zn₃P₂ baits are activated primarily upon ingestion when they encounter stomach acid (pH ~1.5–3.5 in target rodents), while AlP and Mg₃P₂ formulations begin releasing PH₃ upon contact with ambient moisture, making them suitable as fumigants but posing greater handling and non-target exposure risks in open environments [1].

Rodenticide toxicology Phosphine liberation kinetics Formulation safety design

Human Case Fatality Rate: Zn₃P₂ Exhibits 2–3× Lower Mortality Than Aluminium Phosphide in Clinical Poisoning Studies

Multiple independent clinical studies consistently demonstrate that human poisoning with zinc phosphide (Zn₃P₂) results in significantly lower mortality than aluminium phosphide (AlP). A 2024 review of metal phosphide hazards reported case fatality rates as high as 67% for AlP versus 25% for ZnP [1]. A 2023 toxicoepidemiological study in Iran recorded mortality rates of 39.2% for AlP and 22.2% for ZnP (P < 0.05) [2]. A 2026 hospital-based study found AlP mortality at 29.3% versus 0% for ZnP in a cohort of 59 patients [3]. The aggregated evidence shows AlP is approximately 2- to 3-fold more lethal than ZnP following ingestion, attributed in part to AlP's rapid phosphine release at neutral pH and the physical form of AlP tablets that promotes bolus gas generation [1] [3].

Clinical toxicology Human health risk assessment Pesticide safety procurement

Rodenticide Field Efficacy: Zn₃P₂ Achieves Comparable Population Reduction to Aluminium Phosphide in Paddy Field Trials

In a year-long, large-area field trial conducted across 31.04 hectares of paddy fields in Bangladesh, the rodent population reduction achieved by zinc phosphide (70.33%) was only 7 percentage points lower than that of aluminium phosphide fumigant (77.33%), while the chronic anticoagulant warfarin achieved 87.88% [1]. The moderate numerical difference between Zn₃P₂ and AlP must be weighed against Zn₃P₂'s significantly lower human lethality (see Evidence Item 2), its suitability for bait formulations rather than requiring sealed fumigation infrastructure, and its reduced risk of premature phosphine release during handling. These trade-offs make Zn₃P₂ the preferred acute rodenticide in open-field applications where fumigation is impractical.

Agricultural rodent control Field efficacy trials Integrated pest management procurement

Band Gap and Absorption Coefficient for Photovoltaics: Zn₃P₂ Offers Direct 1.5 eV Gap and >10⁵ cm⁻¹ Absorption, Contrasting with Indirect-Band-Gap Silicon

Zinc phosphide possesses a direct band gap of approximately 1.5 eV, which is near the Shockley–Queisser optimum for single-junction solar energy conversion under the AM1.5 spectrum [1] [2]. This contrasts fundamentally with crystalline silicon, which has an indirect band gap of 1.1 eV and consequently requires absorber layers roughly 100–200 µm thick to achieve sufficient photon absorption [3]. Zn₃P₂'s absorption coefficient exceeds 10⁴–10⁵ cm⁻¹ across the visible range, enabling complete light absorption in films of only 1–2 µm thickness [1] [2]. The direct band gap also supports stronger photoluminescence and higher radiative recombination rates compared to indirect-gap materials, which is relevant for both photovoltaic and light-emitting applications [2].

Thin-film photovoltaics Earth-abundant absorbers Optoelectronic material selection

Earth-Abundant and Non-Toxic Elemental Composition: Zn₃P₂ Eliminates the Cadmium Dependency of CdTe and Cd₃P₂ Absorbers

Both zinc and phosphorus are classified as earth-abundant elements, with crustal abundances of approximately 70 ppm (Zn) and 1,050 ppm (P), vastly exceeding that of cadmium (~0.15 ppm) or tellurium (~0.001 ppm) [1] [2]. Unlike the leading thin-film absorber cadmium telluride (CdTe), Zn₃P₂ contains no regulated heavy metals and avoids the toxicity concerns, disposal restrictions, and regulatory burdens associated with cadmium compounds [1]. Within the same II–V semiconductor family, Cd₃P₂ shares structural similarity with Zn₃P₂ but possesses a narrow band gap of 0.55 eV (suitable only for infrared detection, not single-junction solar) and introduces cadmium toxicity into the supply chain [3]. Zn₃P₂ thus uniquely combines the optoelectronic advantages of the II–V phosphide family with an elemental composition compatible with large-scale, regulation-compliant manufacturing.

Sustainable photovoltaics RoHS compliance procurement Terawatt-scale material availability

Semiconductor Conductivity Type and Band Gap Contrast with Cd₃P₂: Zn₃P₂ Is Naturally p-Type with a Visible-Band Gap, Cd₃P₂ Is n-Type and Infrared-Only

Within the II–V phosphide family, Zn₃P₂ and Cd₃P₂ are the only stable binary phases synthesizable at atmospheric pressure and share the same tetragonal crystal structure [1]. However, Zn₃P₂ is intrinsically p-type with a direct band gap of 1.55 eV, while Cd₃P₂ is intrinsically n-type with a much narrower direct band gap of 0.55 eV [1]. Hall effect measurements confirm Cd₃P₂ films exhibit n-type conductivity with electron mobilities as high as 429 cm²/V·s, whereas Zn₃P₂ films are p-type with reported hole mobilities up to 125 cm²/V·s in high-quality single-crystalline thin films [1] [2]. The 1.0 eV band gap difference places Zn₃P₂ in the visible-absorbing regime relevant for solar energy conversion and visible-wavelength photodetection, while Cd₃P₂ is restricted to near-infrared absorption and emission [1].

Heterojunction device design Thermophotovoltaic materials Doping strategy selection

Zinc Phosphide (Zn₃P₂) Optimal Application Scenarios Based on Verified Quantitative Differentiation


Acute Rodenticide for Open-Field Agriculture with Reduced Human Lethality Risk

In paddy fields, sugarcane plantations, and broadacre crop systems where fumigation is logistically impractical and human exposure risk is elevated, Zn₃P₂ bait formulations provide an acute rodenticide option with ~70% field efficacy [1] and a human case fatality rate approximately 2–3× lower than aluminium phosphide [2]. The pH-dependent activation mechanism (pH < 4 required for phosphine release) further limits premature gas generation during bait handling, storage, and deployment relative to AlP or Mg₃P₂, which react at neutral pH [3]. This combination of moderate efficacy, reduced human lethality, and formulation stability makes Zn₃P₂ the procurement-preferred acute rodenticide for agricultural extension programs in low- and middle-income countries.

pH-Gated Phosphine Precursor for Controlled-Release Synthesis and Fumigation Design

The requirement for acidic conditions (pH < 4) to liberate PH₃ from Zn₃P₂, in contrast to the moisture-triggered release from AlP and Mg₃P₂, enables the design of acid-activated phosphine generation systems for specialized chemical synthesis or on-demand fumigation protocols [1]. Zn₃P₂ can be formulated into matrices that remain stable under neutral or basic storage conditions and release PH₃ only upon contact with acidified solutions or gastric environments, providing a tunable phosphine source that avoids the uncontrolled off-gassing associated with aluminium or magnesium phosphide formulations [1].

Earth-Abundant Thin-Film Photovoltaic Absorber for Sustainable Terawatt-Scale Solar Deployment

Zn₃P₂ is one of the very few semiconductor materials that simultaneously satisfies the Shockley–Queisser band gap criterion (~1.5 eV direct gap), exhibits an absorption coefficient exceeding 10⁵ cm⁻¹ enabling <2 µm-thick absorber layers, and is composed entirely of earth-abundant, non-toxic elements [4] [5]. Unlike CdTe (cadmium toxicity and tellurium scarcity) and crystalline silicon (indirect gap requiring ~100× thicker wafers), Zn₃P₂-based thin-film cells have demonstrated 6.08% record efficiency for multi-crystalline wafers and 4.3% for polycrystalline thin films, with recent advances in graphene-assisted van der Waals epitaxy showing pathways to surpass these records [6] [7]. Procurement of high-purity Zn₃P₂ (99.999% grade) is appropriate for R&D groups and pilot-line manufacturers developing next-generation sustainable PV technologies.

Heterojunction Partner for Thermophotovoltaic and Tandem Device Architectures

The native p-type conductivity and 1.55 eV band gap of Zn₃P₂ position it as an ideal heterojunction partner when paired with n-type Cd₃P₂ (0.55 eV) for thermophotovoltaic devices that convert infrared thermal radiation to electricity [8]. Zn₃P₂'s carrier diffusion length of 5–10 µm and demonstrated grain-boundary tolerance further support polycrystalline thin-film device fabrication using scalable close-spaced vapor transport or MOCVD methods [8] [9]. For tandem solar cell architectures, Zn₃P₂ can serve as a visible-light top cell absorber above a narrow-gap bottom cell, with Silvaco TCAD simulations predicting Zn₃P₂/Si tandem efficiencies of 27.3% [10]. Procurement of Zn₃P₂ sputtering targets, evaporation sources, or high-purity powder is indicated for heterojunction and tandem device research programs.

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